5-Iodo-1-propyl-1H-pyrazole
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Overview
Description
5-Iodo-1-propyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and an iodine atom at the fifth position This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties
Mechanism of Action
Target of Action
5-Iodo-1-propyl-1H-pyrazole is a pyrazole derivative . Pyrazole derivatives have been known to interact with a wide range of targets, including enzymes, receptors, and proteins involved in various biological processes . .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions . The specific interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways depending on their specific targets . These could include pathways related to cell signaling, metabolism, or immune response. The downstream effects would depend on the specific pathway and target involved.
Result of Action
Based on the known effects of pyrazole derivatives, it could potentially influence cell signaling, enzyme activity, or other cellular processes . The specific effects would depend on the compound’s targets and mode of action.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, yielding 5-substituted 4-iodo-1-tosylpyrazoles . The reaction conditions often involve mild temperatures and the use of solvents like acetic acid to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and controlled production of the compound. This method ensures high yields and purity, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Cyclization Reactions: It can form more complex heterocyclic structures through cyclization processes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Cyclization: Acidic or basic conditions, along with appropriate catalysts, facilitate cyclization reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
5-Iodo-1-propyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is utilized in the production of agrochemicals and materials science for its reactivity and stability.
Comparison with Similar Compounds
3,5-Dimethylpyrazole: Known for its use in coordination chemistry and as a ligand in metal complexes.
4-Iodopyrazole: Similar in structure but differs in the position of the iodine atom, affecting its reactivity and applications.
1-Phenylpyrazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 5-Iodo-1-propyl-1H-pyrazole is unique due to the presence of the propyl group and the iodine atom at the fifth position, which imparts distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-iodo-1-propylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-2-5-9-6(7)3-4-8-9/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYCHXCRHMIOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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